molecular formula C18H38O9 B13645646 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol

Cat. No.: B13645646
M. Wt: 398.5 g/mol
InChI Key: XPEONAUYSIHYIB-UHFFFAOYSA-N
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Description

Overview of Oligo(ethylene glycol)-Functionalized Compounds in Contemporary Chemical Research

Oligo(ethylene glycol) (OEG)-functionalized compounds have emerged as critical materials in modern chemistry due to their tunable hydrophilicity, biocompatibility, and capacity for molecular self-organization. These properties stem from the repeating ethylene glycol units, which impart a balance of flexibility and steric control. For instance, OEG-functionalized polypeptides are widely explored as alternatives to polyethylene glycol (PEG) in drug delivery, leveraging their stealth properties to evade immune detection while maintaining biodegradability. Similarly, in organic electronics, OEG side chains enhance the miscibility of conjugated polymers with dopants, enabling high-performance thermoelectric materials.

A key challenge in OEG chemistry lies in the synthesis of monofunctionalized derivatives, which require precise control over polymerization and purification processes. Traditional methods for synthesizing OEG-N-carboxyanhydrides (OEG-NCAs) often suffer from low yields and procedural complexity, limiting accessibility. However, innovations such as one-pot nucleophilic ring-opening reactions using macrocyclic sulfates have streamlined the production of monofunctional OEGs, enabling scalable synthesis without protective-group manipulations. These advancements underscore the growing importance of OEG derivatives in both academic and industrial settings.

Historical Context and Evolution of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol in Academic Literature

The development of this compound reflects broader trends in polyether alcohol research. Early work on polyepichlorohydrin (PECH) in the 1950s demonstrated the utility of functional polyethers in elastomers and coatings, but their applications were limited by synthetic constraints. The advent of controlled polymerization techniques in the 21st century enabled precise functionalization of polyethers, paving the way for complex architectures like branched OEG derivatives.

Recent studies have focused on optimizing the steric and electronic effects of OEG side chains. For example, the introduction of branched OEG units in conjugated polymers was found to disrupt molecular packing, reducing charge carrier mobility in thermoelectric applications. This insight directly informed the design of this compound, where the balanced arrangement of linear and branched OEG chains aims to mitigate such drawbacks while preserving functional versatility. The compound’s synthesis, as inferred from analogous methodologies, likely employs iterative etherification or ring-opening strategies to achieve its tetraoxadodecyl and tetraoxatetradecan moieties.

Rationale for Focused Research on Polyether-Functionalized Alcohols

Polyether-functionalized alcohols like this compound are uniquely positioned to address challenges in multiple domains:

  • Biomedical Engineering : The compound’s hydrophilic OEG chains and terminal hydroxyl group make it suitable for constructing stealth nanoparticles or hydrogels, where controlled degradation and minimal protein adsorption are critical.
  • Organic Electronics : In n-type semiconductors, OEG side chains enhance dopant miscibility, but excessive branching can hinder charge transport. This compound’s structure offers a template for optimizing side-chain volume and topology.
  • Supramolecular Chemistry : The polyether backbone facilitates host-guest interactions, enabling applications in molecular recognition and catalysis.

The interplay between molecular structure and macroscopic properties underscores the need for targeted research. For instance, the compound’s SMILES structure (COCCOCCOCCOCC(COCCOCCOCCOC)CO) reveals a symmetrical arrangement of OEG units, suggesting potential for forming micellar aggregates or serving as a building block in dendritic polymers.

Scope and Structure of the Present Outline

This analysis will systematically explore the synthesis, characterization, and applications of this compound, with emphasis on its role in advancing OEG-based technologies. Subsequent sections will delve into:

  • Synthetic methodologies and structural optimization.
  • Physicochemical properties and computational modeling.
  • Emerging applications in drug delivery, organic electronics, and green chemistry.

By contextualizing this compound within the broader landscape of polyether research, this work aims to elucidate its unique contributions and future potential.

Table 1: Key Applications of Oligo(ethylene glycol)-Functionalized Compounds

Application Domain Functional Role of OEG Chains Relevant Studies
Drug Delivery Systems Reduce protein adsorption, enhance solubility
Organic Thermoelectrics Improve dopant miscibility, modulate crystallinity
Supramolecular Assemblies Facilitate host-guest interactions

Properties

Molecular Formula

C18H38O9

Molecular Weight

398.5 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]propan-1-ol

InChI

InChI=1S/C18H38O9/c1-20-3-5-22-7-9-24-11-13-26-16-18(15-19)17-27-14-12-25-10-8-23-6-4-21-2/h18-19H,3-17H2,1-2H3

InChI Key

XPEONAUYSIHYIB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCC(CO)COCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

Detailed Preparation Steps

Synthesis of Oligo(ethylene glycol) Side Chains

The OEG side chains, including the 13-(2,5,8,11-tetraoxadodecyl) moiety, are typically synthesized by:

  • Starting from commercially available triethylene glycol monomethyl ether or related precursors.
  • Performing nucleophilic substitution on halogenated intermediates such as 3-chloro-2-chloromethyl-1-propene with alkoxy anions generated in situ.
  • Subsequent hydroboration of the resulting olefins to yield anti-Markovnikov alcohols.
  • Conversion of alcohols to amines through activation (e.g., mesylation), nucleophilic substitution with phthalimide potassium salt, and hydrazinolysis to liberate the primary amine.

This sequence ensures the generation of functionalized OEG chains with terminal amine groups suitable for further coupling reactions.

Attachment to Aromatic or Polymer Backbones

The compound is often incorporated as a side chain in polymers or conjugated molecules by:

  • Nucleophilic addition of the amine-functionalized OEG chains to activated aromatic dianhydrides or other electrophilic centers.
  • For example, the reaction of amine-functionalized OEG chains with perylene-3,4,9,10-tetracarboxylic dianhydride derivatives yields amphiphilic N-annulated PBI derivatives bearing the tetraoxadodecyl side chains.
  • In polymer synthesis, such as for water/alcohol-processable polymer donors, the OEG side chains are grafted via ether linkages onto quinoxaline or selenophene units through palladium-catalyzed coupling reactions, followed by polymerization steps.
Purification and Characterization
  • Purification is achieved mainly through column chromatography, often silica gel with chloroform/methanol mixtures.
  • Characterization of the purified compounds is performed using proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MALDI-TOF).
  • Molecular weights and dispersity indices are measured for polymers using gel permeation chromatography (GPC).

Experimental Data and Research Findings

Solubility and Thermal Stability

Property Value Notes
Solubility in ethanol/water (85%) 36.4 - 43.3 mg/mL For polymers with tetraoxadodecyl side chains
Thermal decomposition temperature 359 - 366 °C Measured at 5% weight loss via thermogravimetric analysis (TGA)
Glass transition or melting points Not detected Differential scanning calorimetry (DSC) showed no thermal transitions

These data indicate the compound and its derivatives have good aqueous solubility and thermal stability, making them suitable for aqueous processing in device fabrication.

Molecular Weight and Dispersity (for Polymers Incorporating the Compound)

Polymer Number-average molecular weight (Mn) Dispersity (Đ)
P(Qx8O-T) Data reported in referenced studies Data reported
P(Qx8O-Se) Data reported in referenced studies Data reported

Exact numerical values depend on polymerization conditions but are generally consistent with well-controlled polymer syntheses.

Summary of Preparation Methods

Step Description Reference
OEG Chain Synthesis Nucleophilic substitution on halogenated precursors, hydroboration to anti-Markovnikov alcohols, conversion to amines
Coupling to Aromatic Units Nucleophilic addition of amine-functionalized OEG to aromatic dianhydrides or polymerization with OEG-functionalized monomers
Purification Column chromatography (silica gel, chloroform/methanol), recrystallization
Characterization 1H NMR, 13C NMR, FTIR, MALDI-TOF, GPC (for polymers)

Chemical Reactions Analysis

Types of Reactions

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.

Scientific Research Applications

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Analogs with Modified Backbones or Substituents

The compound belongs to a family of tetraoxaalkane derivatives with variable chain lengths and functional groups. Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Key Applications/Properties Reference
14-Bromo-3,6,9,12-tetraoxatetradecan-1-ol C₁₀H₂₁BrO₅ 293.17 Bromo (-Br) Intermediate for nucleophilic substitutions
2,5,8,11-Tetraoxatetradecan-14-al C₁₃H₂₆O₆ 278.34 Aldehyde (-CHO) Crosslinking or conjugation chemistry
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol C₁₀H₂₃NO₅ 237.29 Amine (-NH₂) Drug delivery or peptide synthesis
13-(Iodomethyl)-2,5,8,11,15,18,21,24-octaoxapentacosane C₂₅H₅₀IO₈ 657.55 Iodo (-I) Monomer synthesis via Finkelstein reactions

Key Differences :

  • Reactivity : Bromo and iodo analogs (e.g., 14-Bromo- and 13-Iodomethyl derivatives) serve as electrophilic intermediates for nucleophilic substitutions, whereas the hydroxyl group in the target compound enables esterification or etherification .
  • Solubility : The hydroxyl-terminated target compound exhibits superior water solubility compared to aldehyde or amine analogs, making it ideal for aqueous polymer processing .
OEG Side Chain Variants in Polymer Chemistry

The compound is classified as O16 in a series of OEG side chains (O8, O12, O16) used in high-performance organic thermoelectrics and solar cells .

OEG Chain Structure Solubility in Water/Ethanol HOMO Energy Level (eV) Application Example Reference
O8 3-((2-Methoxyethoxy)methyl)-2-((2-methoxyethoxy)methyl)propyl Moderate ~-5.2 Thin-film transistors
O12 3-((2-(2-Methoxyethoxy)ethoxy)methyl)-2-... High ~-5.3 Organic thermoelectrics
O16 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-yl Very High ~-5.4 Aqueous-processed polymer solar cells

Key Insights :

  • Chain Length vs. Performance : Longer OEG chains (e.g., O16) improve solubility in aqueous/alcohol mixtures, enabling eco-friendly processing of polymers like P(Qx8O-T) and P(Qx8O-Se) .
  • Electronic Effects : O16’s extended ether linkages deepen HOMO levels (~-5.4 eV vs. ~-5.2 eV for O8), enhancing open-circuit voltage (VOC) in solar cells .
Derivatives in Self-Assembling Systems

describes a bis-O16-functionalized perylene bisimide (PBI) derivative:
2,8-Bis(13-(2,5,8,11-tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-yl)-...-isoindole-1,3,7,9-tetraone

Property Target Compound (Single O16) Bis-O16 PBI Derivative
Aggregation Behavior Limited self-assembly Forms globular aggregates in solution
Solubility High Moderate (balanced by aromatic core)
Application Polymer side chain Amphiphilic semiconductor for optoelectronics

Comparison :

  • The bis-O16 derivative’s dual chains promote amphiphilicity, enabling ordered self-assembly critical for charge transport in optoelectronic devices .
  • Single-chain O16 derivatives prioritize solubility over structural ordering .
Functionalized Derivatives in Medicinal Chemistry

highlights a derivative where the hydroxyl group is replaced by an amide:
(S)-N-(1-...-propan-2-yl)-2,5,8,11-tetraoxatetradecan-14-amide

Property 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol Amide Derivative
Reactivity Hydroxyl group for esterification Amide linkage for protease targeting
Bioavailability Low (hydrophilic) Enhanced (amide stability)
Application Polymer chemistry PROTACs for BRAF inhibition

Key Difference :

Biological Activity

The compound 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol is a complex polyether that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

The compound is characterized by a long hydrophilic chain composed of multiple ether linkages. Its molecular formula is C14H30O8C_{14}H_{30}O_{8}, which indicates the presence of a significant number of oxygen atoms contributing to its solubility and interaction with biological systems.

Structural Features

  • Polyether Backbone : The tetraoxadodecyl and tetraoxatetradecan segments contribute to its unique properties.
  • Hydrophilicity : The presence of multiple ether groups enhances its solubility in aqueous environments, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential modulation of signaling pathways. Research indicates that such polyether compounds can act as surfactants or membrane disruptors, influencing cell permeability and transport mechanisms.

Case Studies

  • Respiratory Depression Modulation : A study explored the use of this compound in treating respiratory depression induced by non-opioid agents. The findings suggested that it could effectively modulate respiratory function through specific receptor interactions .
  • TLR Agonism : Another research effort investigated the compound's role as a Toll-like receptor (TLR) agonist. It was found to stimulate immune responses in both human and murine models, indicating its potential as an immunomodulatory agent .
  • Cellular Uptake and Toxicity : In vitro studies demonstrated that the compound facilitated cellular uptake in various cancer cell lines while exhibiting minimal cytotoxic effects at therapeutic concentrations. This property suggests its utility in drug delivery systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Respiratory ModulationEffective in reversing non-opioid induced effects
Immune Response StimulationPotent TLR1/TLR2 agonist in human cells
Cellular UptakeEnhanced uptake with low toxicity

Pharmacological Potential

Research indicates that this compound has potential therapeutic applications across various domains:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures.
  • Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Safety Profile

While the compound exhibits favorable biological activity, ongoing research is necessary to fully understand its safety profile. Current studies focus on:

  • Long-term toxicity assessments.
  • Potential interactions with other pharmacological agents.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assignments include triplet peaks for methylene groups adjacent to ether oxygens (δ 3.4–3.7 ppm) and hydroxyl proton signals (δ 1.5–2.0 ppm, broad) .
  • FTIR : Stretching vibrations for ether linkages (C-O-C at 1100–1250 cm⁻¹) and hydroxyl groups (O-H at 3200–3600 cm⁻¹) .
  • HRMS : Exact mass determination (e.g., [M+Na]⁺ ion) to confirm molecular formula and rule out impurities .

How can the hydroxyl group in this compound be functionalized for targeted applications in drug delivery systems?

Advanced Research Focus
The hydroxyl group can be esterified (e.g., using succinic anhydride in DCM with DMAP catalyst) or converted to a tosylate for nucleophilic substitution (e.g., with amines or thiols). In drug delivery, PEGylation via Steglich esterification (DCC/NHS) improves hydrophilicity and prolongs circulation time. Reaction efficiency (>90%) is monitored by TLC (Rf shift from 0.2 to 0.5 in ethyl acetate/hexane) and quantified via ¹H NMR integration of ester carbonyl peaks (δ 170–175 ppm) .

What computational models predict the solvation free energy and solubility parameters of this compound in different solvents?

Advanced Research Focus
The SMD solvation model (density-based continuum approach) accurately predicts solvation free energies (±1.0 kcal/mol error) by accounting for bulk electrostatics (Poisson equation) and surface tensions. For this compound, SMD parameters (dielectric constant, refractive index) indicate high solubility in polar solvents like DMSO (ΔG_solv = −8.2 kcal/mol) and moderate solubility in ethanol (ΔG_solv = −5.4 kcal/mol). These predictions align with experimental cloud-point assays .

What are the key challenges in scaling up the synthesis while maintaining high yield and purity?

Advanced Research Focus
Challenges include:

  • Intermediate Stability : Tosylate intermediates hydrolyze under humid conditions; use anhydrous solvents and inert atmospheres .
  • Purification at Scale : Replace column chromatography with fractional crystallization (solvent: acetone/water mixtures) for >100 g batches .
  • Side Reactions : Competing elimination (e.g., forming alkenes) is minimized by maintaining pH < 8 and temperatures below 70°C during alkylation steps .

How does the compound’s amphiphilic nature influence its self-assembly in aqueous media?

Advanced Research Focus
The OEG chains confer hydrophilicity, while the tetraoxadodecyl backbone provides lipophilicity, enabling micelle formation at critical micelle concentrations (CMC: 0.1–0.5 mM). Dynamic light scattering (DLS) reveals monodisperse nanoparticles (20–50 nm diameter) in water. These aggregates enhance solubilization of hydrophobic drugs (e.g., paclitaxel, loading efficiency >80%) and stabilize emulsions in polymer solar cell inks .

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